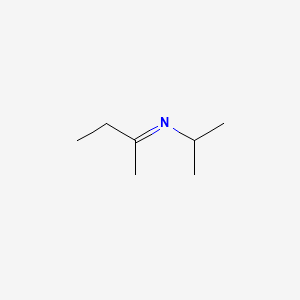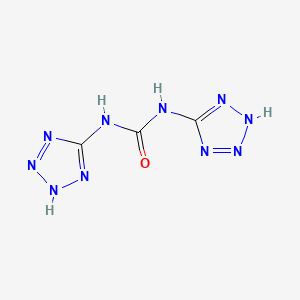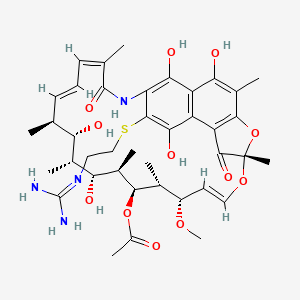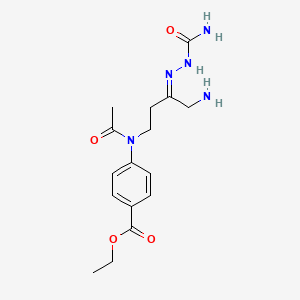
Ethyl 4-(acetyl(4-amino-3-((aminocarbonyl)hydrazono)butyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(acetyl(4-amino-3-((aminocarbonyl)hydrazono)butyl)amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a hydrazono group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(acetyl(4-amino-3-((aminocarbonyl)hydrazono)butyl)amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the hydrazono group: This step involves the reaction of the ester with hydrazine hydrate under reflux conditions to form the hydrazono derivative.
Acetylation: The final step involves acetylation of the hydrazono derivative using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(acetyl(4-amino-3-((aminocarbonyl)hydrazono)butyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydrazono groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 4-(acetyl(4-amino-3-((aminocarbonyl)hydrazono)butyl)amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-(acetyl(4-amino-3-((aminocarbonyl)hydrazono)butyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydrazono group can form stable complexes with metal ions, which may play a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacking the hydrazono and amino groups.
4-Aminobenzoic acid: Shares the benzoic acid core but lacks the ester and hydrazono functionalities.
Acetylhydrazine: Contains the hydrazono group but lacks the benzoate ester.
Uniqueness
Ethyl 4-(acetyl(4-amino-3-((aminocarbonyl)hydrazono)butyl)amino)benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both the ester and hydrazono groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
4788-68-5 |
|---|---|
Formule moléculaire |
C16H23N5O4 |
Poids moléculaire |
349.38 g/mol |
Nom IUPAC |
ethyl 4-[acetyl-[(3Z)-4-amino-3-(carbamoylhydrazinylidene)butyl]amino]benzoate |
InChI |
InChI=1S/C16H23N5O4/c1-3-25-15(23)12-4-6-14(7-5-12)21(11(2)22)9-8-13(10-17)19-20-16(18)24/h4-7H,3,8-10,17H2,1-2H3,(H3,18,20,24)/b19-13- |
Clé InChI |
JTOANUXRSBIVKQ-UYRXBGFRSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)N(CC/C(=N/NC(=O)N)/CN)C(=O)C |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N(CCC(=NNC(=O)N)CN)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





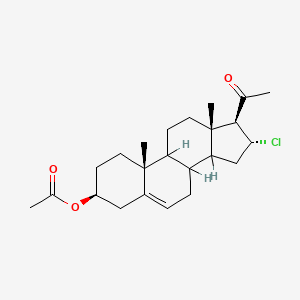
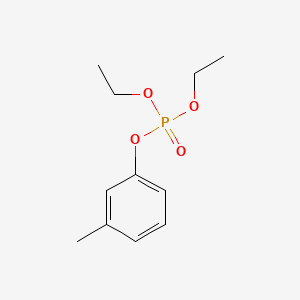
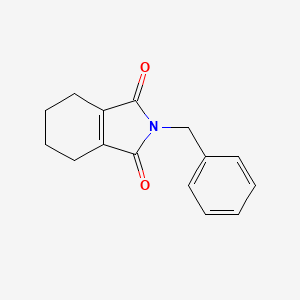
![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)

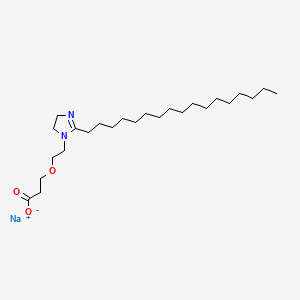
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)

